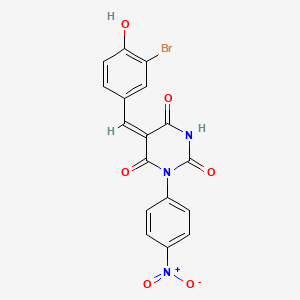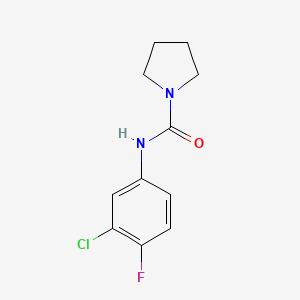![molecular formula C14H26N2O4S B5303325 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide](/img/structure/B5303325.png)
3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide, also known as CP-471, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as cannabinoid receptor agonists and has been shown to have potent activity at both the CB1 and CB2 receptors.
Mechanism of Action
3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide acts as a cannabinoid receptor agonist, which means that it binds to and activates the CB1 and CB2 receptors. The activation of these receptors leads to a wide range of physiological effects, including pain relief, anti-inflammatory effects, and modulation of immune function. 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide has been shown to have potent activity at both the CB1 and CB2 receptors, making it a promising candidate for therapeutic applications.
Biochemical and Physiological Effects
3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have potent analgesic effects, reducing pain sensation in animal models of acute and chronic pain. 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide has also been shown to have anti-inflammatory effects, reducing inflammation in animal models of inflammatory diseases. Additionally, 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide has been shown to modulate immune function, suggesting potential applications in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide has several advantages for use in lab experiments. It has high purity and potency, making it suitable for use in a wide range of assays. Additionally, 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide has been extensively studied, and its mechanism of action is well-understood, making it a useful tool for studying the cannabinoid receptor system. However, 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide also has some limitations. It is relatively expensive, which may limit its use in some experiments. Additionally, 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide has been shown to have some off-target effects, which may complicate interpretation of experimental results.
Future Directions
There are several future directions for research on 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide. One area of research is the development of more selective cannabinoid receptor agonists, which may have fewer off-target effects and greater therapeutic potential. Additionally, research is needed to better understand the mechanisms underlying the analgesic and anti-inflammatory effects of 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide. Finally, there is a need for further research on the potential therapeutic applications of 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide, particularly in the treatment of cancer and neurodegenerative disorders.
Conclusion
In conclusion, 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide is a promising compound with potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Its mechanism of action is well-understood, and it has been extensively studied for its biochemical and physiological effects. While it has some limitations, 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide has several advantages for use in lab experiments, including high purity and potency. There are several future directions for research on 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide, including the development of more selective cannabinoid receptor agonists and further research on its potential therapeutic applications.
Synthesis Methods
The synthesis of 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide involves a multi-step process that begins with the reaction of cyclopentylmagnesium bromide with 4-(methylsulfonyl)morpholine. This reaction yields the intermediate product, which is then reacted with 3-bromo-N-(tert-butoxycarbonyl)propanamide to give the final product, 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide. The synthesis of 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Scientific Research Applications
3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent activity at both the CB1 and CB2 receptors, which are involved in a wide range of physiological processes, including pain sensation, inflammation, and immune function. 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
properties
IUPAC Name |
3-cyclopentyl-N-[(4-methylsulfonylmorpholin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4S/c1-21(18,19)16-8-9-20-13(11-16)10-15-14(17)7-6-12-4-2-3-5-12/h12-13H,2-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBGVMJMMVSOOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCOC(C1)CNC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5303243.png)

![5-{2-[3-(2-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5303259.png)
![N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide](/img/structure/B5303263.png)
![N-[1-(3-fluoro-4-hydroxyphenyl)ethyl]-2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B5303269.png)
![2-{1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5303277.png)
![2-chloro-4-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5303284.png)
![(3S*,4S*)-4-(4-morpholinyl)-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-3-pyrrolidinol](/img/structure/B5303295.png)
![N-{3-[({[3-(2,4-dichlorophenyl)acryloyl]amino}carbonothioyl)amino]phenyl}benzamide](/img/structure/B5303305.png)
![N-ethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5303307.png)

![rel-(4aS,8aR)-6-[(3,5-difluoro-2-pyridinyl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5303340.png)

![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(4-chloro-2-methylphenyl)methanesulfonamide](/img/structure/B5303350.png)